molecular formula C10H6FNO2S B12066927 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Cat. No.: B12066927
M. Wt: 223.23 g/mol
InChI Key: ZBPWDWMVTZXGLX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, featuring a thiophene ring substituted at the 2-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid typically involves the functionalization of the thiophene ring and subsequent coupling with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)isonicotinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Fluoroisonicotinic acid: Lacks the thiophene ring, which can affect its electronic properties and reactivity.

    Thiophene-2-carboxylic acid: A simpler structure that lacks the isonicotinic acid moiety.

Uniqueness

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is unique due to the combination of the fluorine atom and the thiophene ring, which can impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-fluoro-2-thiophen-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-8-6(10(13)14)3-4-12-9(8)7-2-1-5-15-7/h1-5H,(H,13,14)

InChI Key

ZBPWDWMVTZXGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

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